
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAA is a synthetic compound that has been developed through a specific synthesis method, and it has been found to have a unique mechanism of action that makes it a promising candidate for further research.
科学的研究の応用
MPAA has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. MPAA has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. MPAA has also been found to have potential applications in the field of oncology, where it has been shown to have anti-tumor properties.
作用機序
The mechanism of action of MPAA involves its ability to bind to specific receptors in the brain and modulate their activity. MPAA has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. By modulating the activity of the sigma-1 receptor, MPAA has been found to have various effects on the brain, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects on the body. In animal studies, MPAA has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. MPAA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders. Additionally, MPAA has been found to have analgesic properties, which may be beneficial in the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of using MPAA in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Additionally, MPAA is a synthetic compound, which means that its properties can be easily manipulated and modified to suit specific research needs. However, one of the limitations of using MPAA in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the effects of MPAA on the body are not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on MPAA. One area of research is in the development of novel drugs based on the structure of MPAA. By modifying the structure of MPAA, researchers may be able to develop drugs with improved efficacy and fewer side effects. Another area of research is in the development of new methods for synthesizing MPAA. By developing new synthesis methods, researchers may be able to produce MPAA more efficiently and at a lower cost. Finally, more research is needed to fully understand the mechanism of action of MPAA and its potential applications in various fields of scientific research.
合成法
The synthesis of MPAA involves a specific chemical reaction that combines the compounds 2-methoxyphenethylamine, piperidine, and phenylsulfonyl chloride. The reaction takes place in the presence of a base, typically sodium hydroxide, and a solvent such as acetonitrile. The final product is purified using various techniques such as column chromatography or recrystallization. The synthesis of MPAA is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-21-13-6-5-9-18(21)14-15-23-22(25)17-19-10-7-8-16-24(19)29(26,27)20-11-3-2-4-12-20/h2-6,9,11-13,19H,7-8,10,14-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYMOFUNULALDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)
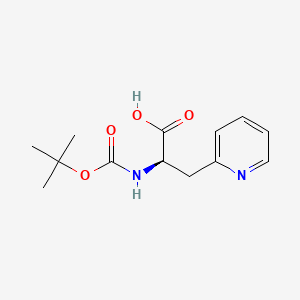

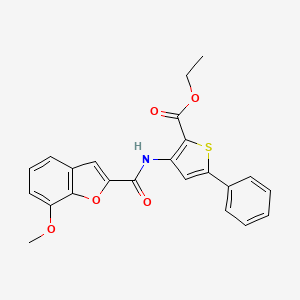
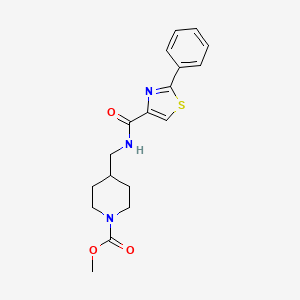
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)
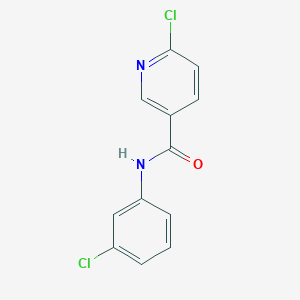
![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
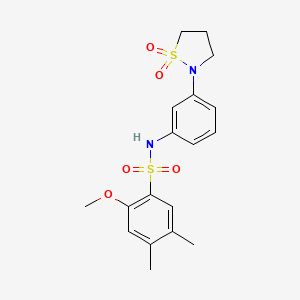
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)


